N-ethylnaphthalene-2-carboxamide

Description

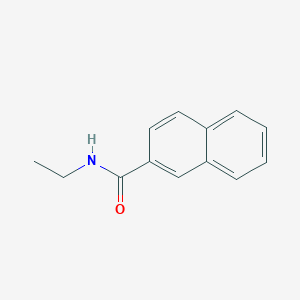

Structure

2D Structure

3D Structure

Properties

CAS No. |

82408-24-0 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-ethylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C13H13NO/c1-2-14-13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) |

InChI Key |

GMUVKNLJIXAYQA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-ethylnaphthalene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-ethylnaphthalene-2-carboxamide, a valuable compound in medicinal chemistry and drug discovery. This document details established methodologies, experimental protocols, and data presentation to assist researchers in the efficient and effective synthesis of this target molecule.

Introduction

This compound belongs to the class of naphthalenecarboxamides, which have garnered significant interest in pharmaceutical research due to their diverse biological activities. The structural motif of a naphthalene core linked to an ethyl amide group provides a scaffold for the development of novel therapeutic agents. Accurate and reproducible synthesis of this compound is crucial for further investigation into its pharmacological properties. This guide outlines the two most viable and commonly employed synthetic routes to this compound.

Synthesis Pathways

There are two primary and reliable pathways for the synthesis of this compound:

-

Pathway 1: Acyl Chloride Route. This classic and often high-yielding method involves the conversion of 2-naphthoic acid to its more reactive acyl chloride derivative, 2-naphthoyl chloride, followed by amidation with ethylamine.

-

Pathway 2: Direct Amide Coupling. This pathway involves the direct condensation of 2-naphthoic acid and ethylamine in the presence of a coupling agent. This method avoids the need to isolate the acyl chloride intermediate, potentially offering a more streamlined process.

The selection of the optimal pathway may depend on factors such as available starting materials, desired purity, and scalability of the reaction.

Data Presentation

The following tables summarize the key reagents and expected quantitative data for the synthesis of this compound and its intermediate.

Table 1: Key Reagents and Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| 2-Naphthoyl Chloride | C₁₁H₇ClO | 190.62 | Intermediate |

| Ethylamine | C₂H₇N | 45.08 | Amine Source |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |

| This compound | C₁₃H₁₃NO | 199.25 | Final Product |

Table 2: Experimental Data for the Synthesis of 2-Naphthoyl Chloride

| Parameter | Value | Reference |

| Starting Material | 2-Naphthoic Acid (2 g, 11.6 mmol) | [1] |

| Reagent | Thionyl Chloride (15 mL) | [1] |

| Reaction Time | 4 hours | [1] |

| Reaction Condition | Reflux | [1] |

| Yield | 100% (2.21 g) | [1] |

| ¹H NMR (CDCl₃) δ (ppm) | 8.76 (s, 1H), 8.04 (d, J=8.9 Hz, 2H), 7.93 (d, J=8.9 Hz, 2H), 7.66 (m, 2H) | [1] |

Experimental Protocols

Pathway 1: Acyl Chloride Route

This two-step process is a robust method for the preparation of this compound.

Step 1: Synthesis of 2-Naphthoyl Chloride

Methodology:

-

To a 100 mL round-bottom flask, add 2-naphthoic acid (2 g, 11.6 mmol) and thionyl chloride (15 mL).[1]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to yield a yellow solid of 2-naphthoyl chloride.[1] The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Methodology:

-

Dissolve 2-naphthoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of ethylamine (2.2 eq) in the same anhydrous solvent. A 70% solution of ethylamine in water can be used, but an anhydrous solution is preferable to avoid hydrolysis of the acyl chloride.

-

Add the ethylamine solution dropwise to the cooled solution of 2-naphthoyl chloride with vigorous stirring. The use of an excess of ethylamine is to neutralize the HCl byproduct that is formed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute HCl (to remove excess ethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Pathway 2: Direct Amide Coupling Route

This one-pot synthesis offers a more direct approach to the final product.

Methodology:

-

In a round-bottom flask, dissolve 2-naphthoic acid (1.0 eq), ethylamine (1.2 eq), and a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[2]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the specific reagents and conditions.

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out as a white solid. Filter off the DCU.

-

Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography as described in Pathway 1.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways described in this guide.

Caption: Acyl Chloride Synthesis Pathway.

Caption: Direct Amide Coupling Pathway.

Conclusion

The synthesis of this compound can be reliably achieved through either the acyl chloride route or a direct amide coupling reaction. The acyl chloride pathway is a well-established, high-yielding method, while the direct coupling approach offers a more streamlined, one-pot procedure. The choice of method will depend on the specific requirements of the research, including scale, purity needs, and available resources. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis and subsequent investigation of this important naphthalenecarboxamide derivative. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned in this document.

References

An In-depth Technical Guide on the Physicochemical Properties of N-ethylnaphthalene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethylnaphthalene-2-carboxamide. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computationally predicted values to offer insights into the compound's characteristics. Furthermore, it outlines detailed, standardized experimental protocols for the empirical determination of these properties and visualizes key workflows and hypothetical biological interactions.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates pending experimental verification.

| Property | Value (Predicted) | Unit |

| Molecular Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 | g/mol |

| Melting Point | 110 - 115 | °C |

| Boiling Point | 350 - 370 | °C |

| Water Solubility | 25.5 | mg/L |

| logP (Octanol-Water Partition Coefficient) | 2.8 | - |

| pKa (Amide Proton) | 17 - 18 | - |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Boiling Point

For the determination of the boiling point, the Siwoloboff method is suitable for small quantities. The sample is placed in a fusion tube, and a sealed capillary tube is inverted into it. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., silicone oil). The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining aqueous solubility. An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

The pKa of the amide proton can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its deprotonated form, which can be determined from the titration curve.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for physicochemical characterization.

Caption: Hypothetical GPCR signaling pathway for a bioactive compound.

Caption: Experimental workflow for physicochemical characterization.

N-ethylnaphthalene-2-carboxamide CAS number

Technical Guide: N-ethylnaphthalene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Chemical Abstracts Service (CAS) number for this compound could not be definitively identified through available public databases and search resources. The following information is based on general knowledge of related naphthalenecarboxamide compounds and should be considered for theoretical and research purposes only. Without a specific CAS number, detailed experimental data and established biological activities for this exact compound are limited.

Introduction

This compound is a derivative of naphthalene-2-carboxamide, characterized by an ethyl group attached to the nitrogen atom of the amide functionality. Naphthalenecarboxamides, as a class of compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are often explored as scaffolds for the development of novel therapeutic agents targeting a range of diseases. The naphthalene moiety provides a rigid, lipophilic core that can be functionalized to modulate pharmacological properties.

Chemical and Physical Properties

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its chemical structure and comparison with analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO. |

| Melting Point | Not established |

| Boiling Point | Not established |

| pKa | Not established |

Synthesis

A plausible synthetic route for this compound would involve the reaction of 2-naphthoyl chloride with ethylamine. This is a standard amidation reaction.

General Experimental Protocol for Synthesis:

-

Acid Chloride Formation: 2-Naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form 2-naphthoyl chloride. The reaction is often carried out at reflux temperature.

-

Amidation: The resulting 2-naphthoyl chloride is then reacted with ethylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This reaction is usually performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualization of Synthetic Workflow:

Caption: A two-step synthesis of this compound.

Potential Applications in Drug Development

-

Anticancer Agents: Many naphthalenecarboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: The naphthalene scaffold has been incorporated into molecules with antibacterial and antifungal properties.

-

Neurological Disorders: Some naphthalenecarboxamides have been explored for their potential in treating neurological conditions by acting on specific receptors in the central nervous system.

Potential Signaling Pathway Interactions

The biological activity of a small molecule like this compound would be dictated by its interaction with specific protein targets, which in turn would modulate cellular signaling pathways. Given its structure, it could potentially interact with:

-

Kinases: Many kinase inhibitors incorporate aromatic ring systems.

-

G-protein coupled receptors (GPCRs): The lipophilic nature of the naphthalene ring could favor binding to the transmembrane domains of GPCRs.

-

Nuclear receptors: The planar structure might allow for intercalation with DNA or binding to transcription factors.

Hypothetical Signaling Pathway Diagram:

Caption: A generalized signaling pathway for a bioactive compound.

Conclusion

This compound represents an under-explored molecule within the broader, pharmacologically relevant class of naphthalenecarboxamides. While the absence of a confirmed CAS number limits access to specific experimental data, its synthesis is straightforward based on established chemical principles. Future research to isolate, characterize, and screen this compound for biological activity could reveal novel therapeutic potential, particularly in the areas of oncology and infectious diseases. The first critical step for any further investigation would be the unambiguous synthesis and characterization of this compound to establish its unique chemical identity, including obtaining a CAS registry number.

The Biological Activity of N-Substituted Naphthalene-2-Carboxamides: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the biological activities of N-substituted naphthalene-2-carboxamide derivatives based on available scientific literature. Direct experimental data for N-ethylnaphthalene-2-carboxamide specifically is not prevalent in the public domain. The information presented herein is based on structurally related analogs and is intended to guide researchers and drug development professionals in evaluating the potential biological profile of this class of compounds.

Introduction

The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as their utility as inhibitors of specific biological pathways. This guide summarizes the key findings on the biological activities of N-substituted naphthalene-2-carboxamide derivatives, presents quantitative data from relevant studies, details experimental protocols for activity assessment, and provides visual representations of relevant pathways and workflows.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of N-substituted naphthalene-2-carboxamides, particularly against bacterial and mycobacterial strains.

Antibacterial and Antimycobacterial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides

Studies have shown that N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides exhibit promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics like ampicillin and rifampicin.[1][2] Specifically, 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide showed an MIC of 12 µM against all tested MRSA strains.[2] Furthermore, N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide was found to be more active against M. avium subsp. paratuberculosis than rifampicin.[1][2]

| Compound | Target Organism | MIC (µM) | Reference |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 | [2] |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 | [2] |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis | 24 | [2] |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 23 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is typically employed to determine the MIC of the compounds.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar for S. aureus, Middlebrook 7H10 agar for mycobacteria) and incubated. Colonies are then used to prepare a suspension in a suitable broth, adjusted to a McFarland standard of 0.5.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in the appropriate broth in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for S. aureus, or for several days for mycobacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: General workflow for the antimicrobial screening of naphthalene carboxamide derivatives.

Inhibition of Photosynthetic Electron Transport

Interestingly, some naphthalene-2-carboxamide derivatives have been identified as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts.[1][3] This activity suggests potential applications as herbicides.

Quantitative Data: PET Inhibition

| Compound | IC50 (µM) for PET Inhibition | Reference |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4.5 | [1][2] |

| N-benzyl-2-naphthamide | 7.5 | [3] |

Experimental Protocol: Measurement of Photosynthetic Electron Transport Inhibition

The inhibitory activity on PET can be assessed by measuring the rate of oxygen evolution from isolated spinach chloroplasts using a Clark-type oxygen electrode.

-

Isolation of Chloroplasts: Fresh spinach leaves are homogenized in a chilled isolation buffer. The homogenate is filtered and centrifuged to pellet the chloroplasts. The pellet is then resuspended in a suitable assay buffer.

-

Oxygen Evolution Measurement: The chloroplast suspension is placed in the reaction vessel of the oxygen electrode. The reaction is initiated by illumination, and the rate of oxygen evolution is measured.

-

Inhibition Assay: The test compounds, dissolved in a suitable solvent like DMSO, are added to the chloroplast suspension at various concentrations. The rate of oxygen evolution is measured again in the presence of the compound.

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in the rate of oxygen evolution (IC50) is calculated from the dose-response curve.

Caption: Inhibition of the photosynthetic electron transport chain by naphthalene carboxamide derivatives.

Anticancer Activity

While less explored for the this compound scaffold itself, other naphthalene derivatives have shown significant potential as anticancer agents. For instance, novel 2-cyano-3-(naphthalene-1-yl) acryloyl amide analogues have been synthesized and evaluated for their antiproliferative efficacy against human cancer cell lines like HepG2 and MCF-7.[4] This suggests that the naphthalene carboxamide core could be a valuable starting point for the design of new anticancer drugs.

Conclusion

The N-substituted naphthalene-2-carboxamide scaffold represents a versatile platform for the development of new therapeutic agents and other biologically active molecules. The available literature on related analogs indicates a strong potential for antimicrobial and PET inhibitory activities. Further investigation into the biological profile of this compound is warranted to fully elucidate its potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such studies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: On the Mechanism of Action of Naphthalene-2-Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action for the compound N-ethylnaphthalene-2-carboxamide . Therefore, this document provides a comprehensive overview of the known and potential mechanisms of action for the broader class of naphthalene-2-carboxamide derivatives , based on available scientific research. The activities described herein are attributed to various substituted analogues and may not be representative of this compound itself.

Executive Summary

Naphthalene carboxamides are a versatile class of compounds characterized by a naphthalene core linked to an amide functional group.[1] This scaffold has been identified as a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2][3][4] Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[5][6][7][8] The primary mechanisms of action explored in the literature for this class of compounds include multidrug resistance (MDR) reversal, inhibition of protein kinases and histone deacetylases (HDACs), and disruption of microbial processes. This guide synthesizes the current understanding of these mechanisms, presenting key data, experimental protocols, and visual pathways to inform future research and drug development efforts.

Potential Mechanisms of Action and Therapeutic Targets

Based on studies of various derivatives, the naphthalene-2-carboxamide scaffold may act through several distinct biological mechanisms.

Reversal of Multidrug Resistance (MDR) in Cancer

A significant area of investigation for naphthalene-2-carboxamide derivatives is their ability to counteract multidrug resistance in cancer cells. Certain analogues have been shown to enhance the efficacy of conventional chemotherapeutic agents.

-

Mechanism: The proposed mechanism involves the inhibition of efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. By blocking these pumps, the derivatives prevent the expulsion of chemotherapeutic drugs like adriamycin, leading to increased intracellular concentration and restored cytotoxicity. A study on a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides demonstrated effective reversal of adriamycin resistance in P388/ADR murine lymphocytic leukemia cell lines.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Toxicological Assessment of N-ethylnaphthalene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and toxicological databases did not yield specific experimental data on the toxicity of N-ethylnaphthalene-2-carboxamide. This document, therefore, provides a preliminary toxicological overview based on data from structurally related compounds and outlines a standard framework for the initial toxicity screening of this novel chemical entity.

Executive Summary

This compound is a synthetic compound with potential applications in various fields. As with any novel chemical entity, a thorough evaluation of its toxicological profile is a prerequisite for its safe handling and development. In the absence of direct toxicity data, this guide summarizes the known toxicological properties of structurally analogous compounds, including naphthalene and other naphthalenecarboxamide derivatives. Furthermore, it presents a detailed, multi-tiered strategy for the preliminary toxicity screening of this compound, encompassing in silico, in vitro, and in vivo methodologies. This guide is intended to serve as a foundational resource for researchers initiating the safety assessment of this compound.

Toxicological Data from Structurally Related Compounds

To infer a potential toxicity profile for this compound, it is useful to examine data from compounds sharing key structural features, such as the naphthalene core and the carboxamide group.

Naphthalene and its Derivatives

The naphthalene core is a primary structural component. While naphthalene itself is generally considered not to be genotoxic in vivo, its metabolites, such as naphthoquinones, can exhibit cytotoxicity.[1][2] Chronic exposure to naphthalene has been associated with respiratory tract tumors in rodents.[1] The toxicity of naphthalene and its metabolites has been observed to be gender-dependent in some in vitro models.[3]

Carboxamide-Containing Compounds

The toxicity of compounds containing a carboxamide group can vary widely depending on the overall molecular structure. For instance, a safety data sheet for N-Ethyl-p-methane-3-carboxamide, which is not a naphthalene derivative but shares the N-ethylcarboxamide moiety, indicates an oral LD50 of 500.1 mg/kg in rats, classifying it as harmful if swallowed and a cause of serious eye damage.[4] However, it is also noted that the toxicological properties of this compound have not been thoroughly investigated.[4]

Other Naphthalene-Based Compounds

Studies on other naphthalene derivatives provide insights into potential toxicity endpoints. For example, acute oral toxicity studies on naphthalen-2-yl 3,5-dinitrobenzoate and Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate in rats have indicated an LD50 greater than 2000 mg/kg, suggesting low acute toxicity for these specific derivatives.[5][6]

Table 1: Summary of Acute Oral Toxicity Data for Structurally Related Compounds

| Compound | Species | Route | LD50 (mg/kg) | GHS Category | Citation |

| N-Ethyl-p-methane-3-carboxamide | Rat | Oral | 500.1 | Category 4 | [4] |

| Naphthalen-2-yl 3,5-dinitrobenzoate | Rat | Oral | > 2000 | Not Classified | [5] |

| Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate | Rat | Oral | > 2000 | Not Classified | [6] |

Proposed Preliminary Toxicity Screening Protocol

A tiered approach is recommended for the preliminary toxicity screening of this compound, starting with computational methods and progressing to in vitro and limited in vivo assays.

Tier 1: In Silico Assessment

Prior to laboratory testing, computational toxicology models (e.g., QSAR) should be employed to predict potential liabilities, including mutagenicity, carcinogenicity, and organ toxicity. These predictions can help to guide the design of subsequent experimental studies.

Tier 2: In Vitro Toxicity Assays

Initial screening for cytotoxicity is crucial to determine the concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compound at various concentrations. Include vehicle control and positive control wells.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Assessing the potential for a compound to induce genetic mutations is a critical component of a toxicity screen.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine and tryptophan operons, respectively.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.[7]

-

Exposure: In the plate incorporation method, the test compound, bacterial strain, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates and compare this to the number on the negative (vehicle) control plates.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the background level.

Caption: Workflow for the Ames test for bacterial reverse mutation.

Tier 3: Preliminary In Vivo Screening

An acute oral toxicity study in rodents provides an initial estimate of the substance's intrinsic toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

-

Animal Selection: Use a small number of female Wistar rats.[5]

-

Dosing: Administer a single oral dose of this compound to one animal. A starting dose of 2000 mg/kg is often used if low toxicity is expected.[5][6]

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[5][6]

-

Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.

-

LD50 Estimation: The LD50 is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method.

This is a simple, rapid, and cost-effective bioassay for screening the general toxicity of a compound.[8][9]

Experimental Protocol: Brine Shrimp Lethality Test (Artemia salina)

-

Hatching: Hatch brine shrimp cysts in artificial seawater.

-

Exposure: Add a defined number of nauplii (larvae) to wells containing artificial seawater and a range of concentrations of the test compound.

-

Incubation: Incubate for 24 hours.

-

Mortality Count: Count the number of dead nauplii in each well.

-

LC50 Calculation: Calculate the LC50 (the concentration at which 50% of the nauplii are killed) using statistical methods.[8][9]

Potential Toxicological Pathways

While the specific metabolic and toxicological pathways for this compound are unknown, a generalized pathway for xenobiotic metabolism can be considered. The naphthalene moiety is susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates.

Caption: Generalized pathway for xenobiotic metabolism and potential toxicity.

Conclusion and Future Directions

The preliminary toxicological screening of this compound is an essential step in its development. While data from structurally related compounds suggest that the acute toxicity may be low, this cannot be assumed. The tiered experimental approach outlined in this guide, progressing from in silico predictions to in vitro cytotoxicity and genotoxicity assays, and finally to preliminary in vivo screening, provides a robust framework for generating the initial safety profile of this compound. The results of these studies will be critical in determining the viability of this compound for further development and in guiding the design of more extensive toxicological evaluations if warranted.

References

- 1. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

- 6. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary evaluation of the toxicity of some synthetic furan derivatives in two cell lines and Artemia salina - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-Substituted Naphthalene-2-Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-substituted naphthalene-2-carboxamides. While direct and extensive research on N-ethylnaphthalene-2-carboxamide is limited, this document synthesizes findings from various studies on analogous compounds to elucidate the impact of structural modifications on their biological activities. The information presented herein is intended to guide future research and drug discovery efforts centered around this chemical scaffold.

Core Structure and Biological Potential

The N-substituted naphthalene-2-carboxamide scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications. Its rigid, bicyclic aromatic ring system provides a foundation for introducing diverse functionalities, primarily at the amide nitrogen and on the naphthalene ring itself. These modifications have been shown to significantly influence the compound's interaction with biological targets, leading to activities such as multidrug resistance (MDR) reversal, antimicrobial effects, and anticancer properties.

Structure-Activity Relationship Analysis

The biological activity of N-substituted naphthalene-2-carboxamides is highly dependent on the nature and position of substituents on both the naphthalene core and the amide side chain. The following sections summarize key SAR findings from the literature.

Modifications of the Amide N-Substituent

The substituent attached to the amide nitrogen plays a crucial role in determining the pharmacological profile. Studies on related compounds suggest a strong dependence on the size, lipophilicity, and presence of functional groups in this position.

A notable example comes from a series of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides investigated for their ability to reverse multidrug resistance in cancer cells.[1] The data indicates that the nature of the substituent on the distal piperazine ring significantly modulates activity.

Table 1: SAR of N-[3-(4-Substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides as MDR Reversal Agents in P388/ADR Cells [1]

| Compound | N-Substituent on Piperazine | Reversal Potency (at 40 µg/ml) | % Enhancement of Adriamycin Activity (at 40 µg/ml) |

| 1 | -H | 1.33 | 33.58 |

| 2 | -CH₃ | 1.90 | 90.67 |

| 3 | -C₂H₅ | 1.87 | 87.33 |

| 4 | -CH(CH₃)₂ | 1.48 | 48.67 |

| 5 | -C₆H₅ | 1.83 | 83.33 |

| Verapamil | (Standard) | 1.50 | 50.00 |

From this data, a clear SAR emerges:

-

Small alkyl groups (methyl, ethyl) and an aromatic phenyl group on the piperazine ring (compounds 2, 3, and 5) lead to a significant increase in MDR reversal activity compared to the unsubstituted analog (compound 1) and the standard agent, Verapamil.[1]

-

Increasing the steric bulk of the alkyl group to isopropyl (compound 4) results in a decrease in activity, suggesting a specific spatial requirement in the binding site.[1]

Modifications of the Naphthalene Ring

Substitutions on the naphthalene core also profoundly affect biological activity. The position and electronic nature of these substituents are key determinants.

In a study of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as antimicrobial agents, the presence of a hydroxyl group at the 3-position of the naphthalene ring was a core feature.[2] The variation in activity was then driven by substitutions on the N-phenyl ring.

Table 2: Antimicrobial Activity of 3-Hydroxy-N-(disubstituted-phenyl)naphthalene-2-carboxamides against MRSA [2]

| Compound | N-Phenyl Substituents | MIC (µM) against MRSA SA 630 | MIC (µM) against MRSA SA 3202 |

| 1 | 3,5-bis(CF₃) | 0.34 | 0.16 |

| 2 | 2-Cl, 5-CF₃ | 0.68 | 0.34 |

| 3 | 4-Br, 3-CF₃ | 1.3 | 0.65 |

| Rifampicin | (Standard) | 0.06 | 0.06 |

The data highlights that:

-

Strongly electron-withdrawing groups, such as trifluoromethyl (CF₃), on the N-phenyl ring are crucial for potent anti-MRSA activity.[2]

-

The symmetric 3,5-bis(trifluoromethyl) substitution pattern (compound 1) is particularly effective, yielding submicromolar MIC values.[2]

-

Combining a halogen with a trifluoromethyl group also results in high potency.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are representative protocols for key experiments cited in the literature.

Synthesis of N-[3-(4-Substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides[1]

A general procedure involves the condensation of 6-methoxynaphthalene-2-carboxylic acid with the appropriate N-[3-(4-substituted-1-piperazinyl) propyl] amine.

Experimental Workflow: Synthesis

Detailed Steps:

-

6-Methoxynaphthalene-2-carboxylic acid is dissolved in dimethylformamide (DMF).

-

Dicyclohexylcarbodiimide (DCC) is added to the solution to activate the carboxylic acid.

-

The corresponding N-[3-(4-substituted-1-piperazinyl) propyl] amine is added to the reaction mixture.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography, to yield the final product.

MTT Assay for MDR Reversal Activity[1]

This assay is used to assess the ability of the synthesized compounds to reverse adriamycin resistance in the P388/ADR murine lymphocytic leukemia cell line.

Protocol:

-

Cell Seeding: P388/ADR cells are seeded into 96-well microtiter plates at a specified density and allowed to adhere overnight.

-

Compound Addition: The test compounds are dissolved (e.g., in DMSO) and added to the wells at various concentrations (e.g., 40 and 80 µg/ml), with or without a fixed concentration of adriamycin.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage enhancement in adriamycin activity and the reversal potency are calculated by comparing the absorbance of cells treated with adriamycin alone to those treated with the combination of adriamycin and the test compound.

Conclusion and Future Directions

The N-substituted naphthalene-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available structure-activity relationship data, though fragmented across different biological targets, consistently demonstrates that the nature of the N-substituent is a critical determinant of potency and selectivity.

Key takeaways for future design include:

-

For MDR Reversal: The incorporation of a piperazine moiety with small alkyl or phenyl substituents on the N-amide side chain is a favorable strategy.

-

For Antimicrobial Activity: The presence of a 3-hydroxy group on the naphthalene ring coupled with strong electron-withdrawing groups on an N-phenyl substituent appears to be essential for potent activity against resistant bacterial strains.

Future research should focus on a more systematic exploration of the SAR of N-alkylnaphthalene-2-carboxamides, including the specific N-ethyl derivative, to build a more complete picture of its therapeutic potential. This would involve synthesizing and testing a library of analogs with varying alkyl chain lengths and branching to probe the steric and lipophilic requirements of their biological targets. Additionally, target identification and mechanism of action studies will be crucial for advancing these compounds from promising scaffolds to clinical candidates.

References

Methodological & Application

Application Notes and Protocols for N-ethylnaphthalene-2-carboxamide Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of N-ethylnaphthalene-2-carboxamide. While specific analytical standards for this particular compound are not widely documented, the methodologies presented here are based on established techniques for the analysis of related naphthalene carboxamide derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities.

Naphthalene carboxamides have been investigated for a range of therapeutic applications, including antimycobacterial, anticancer, and anti-inflammatory activities.[1][2][3] Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these compounds in research and development settings.

Analytical Methodologies

The primary analytical techniques for the characterization of this compound and related compounds include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol describes a general method for the analysis of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the initial mobile phase composition.

-

Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

4. Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution to determine the concentration of this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the identification and purity analysis of this compound.

1. Instrumentation and Materials:

-

GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

-

Helium (carrier gas)

-

This compound sample

-

Solvent (e.g., Dichloromethane, Ethyl Acetate)

-

GC vials with inserts

2. GC-MS Conditions:

-

Inlet Temperature: 280 °C

-

Carrier Gas Flow: 1.2 mL/min (Helium)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Hold at 300 °C for 10 minutes

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

3. Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

-

Filter the solution if necessary.

4. Analysis:

-

Inject 1 µL of the sample solution into the GC-MS.

-

Analyze the resulting total ion chromatogram and mass spectra to identify the parent compound and any impurities.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra for structural confirmation of this compound.

1. Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

2. Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

4. NMR Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

5. Analysis:

-

Process the acquired data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons.

-

Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Data Presentation

The following tables provide representative analytical data for naphthalene carboxamides, which can be used as a reference for the analysis of this compound.

Table 1: Representative HPLC-UV Data for Naphthalene Carboxamides

| Compound Class | Column | Mobile Phase | Retention Time (min) | Detection Wavelength (nm) |

| N-Aryl-naphthalene-2-carboxamides | C18 (4.6 x 250 mm) | Acetonitrile/Water Gradient | 8 - 15 | 254 |

| N-Alkyl-naphthalene-2-carboxamides | C18 (4.6 x 150 mm) | Methanol/Water Gradient | 6 - 12 | 254 |

Table 2: Representative GC-MS Data for Naphthalene Carboxamides

| Compound Class | Column | Key Fragment Ions (m/z) | Elution Temperature (°C) |

| Naphthalene derivatives | HP-5MS | 155 (naphthoyl), 127 (naphthalene) | 200 - 280 |

| This compound (Predicted) | HP-5MS | 213 (M+), 184, 155, 127 | ~250 |

Table 3: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Naphthalene Carboxamides in CDCl₃

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.5 - 8.5 | 125 - 135 |

| Amide N-H | 6.0 - 8.0 (broad) | - |

| Amide C=O | - | 165 - 175 |

| N-CH₂ (ethyl) | 3.4 - 3.6 (q) | 35 - 45 |

| CH₃ (ethyl) | 1.2 - 1.4 (t) | 13 - 16 |

Visualizations

References

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: A Robust HPLC Method for the Quantification of N-ethylnaphthalene-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-ethylnaphthalene-2-carboxamide, a key intermediate in pharmaceutical synthesis. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate seamless adoption and implementation in a quality control or research laboratory setting.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their potential biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for process monitoring, quality control of starting materials, and stability testing in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of aromatic compounds.[3] This note presents a straightforward and robust RP-HPLC method developed for the specific quantification of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

-

Chromatography Column: A C18 polaris column (5 µm, 250 mm x 4.6 mm ID) or equivalent.[4][5]

-

Reagents: HPLC-grade acetonitrile, methanol, and water. Potassium phosphate monobasic and sodium hydroxide for buffer preparation.

-

Reference Standard: this compound (purity ≥98%).

Chromatographic Conditions

A summary of the optimized HPLC method parameters is provided in Table 1. The method employs an isocratic elution, which is simple, rapid, and ensures good reproducibility.[4][5]

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 230 nm |

| Run Time | 10 minutes |

Protocols

Mobile Phase and Standard Preparation

A. Buffer Preparation (20 mM Potassium Phosphate, pH 6.8)

-

Weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.

-

Adjust the pH to 6.8 using a 0.1 M sodium hydroxide solution.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

B. Mobile Phase Preparation

-

Mix acetonitrile and the prepared 20 mM potassium phosphate buffer in a 60:40 volume/volume ratio.

-

Degas the mobile phase for 15 minutes in an ultrasonic bath or by online degasser.

C. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 25 mg of this compound reference standard.

-

Transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase.

D. Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

The general workflow for the HPLC analysis is depicted below.

Caption: Experimental workflow for HPLC analysis.

Results and Method Validation

The analytical method was validated according to ICH guidelines for selectivity, linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[6] A summary of the validation results is presented in Table 2.

Selectivity: The method demonstrated excellent selectivity, with no interference from common diluents or potential impurities at the retention time of the this compound peak.

Linearity: A seven-point calibration curve was constructed from 1 µg/mL to 100 µg/mL. The detector response was found to be linear with a correlation coefficient (R²) greater than 0.999.

Precision: The precision of the method was determined by analyzing six replicate preparations of a standard solution at 50 µg/mL. The Relative Standard Deviation (RSD) for both peak area and retention time was less than 2%, indicating high precision.

Accuracy: Accuracy was assessed through a recovery study by spiking a known amount of this compound into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery rates were within the acceptable range of 98-102%.

Table 2: Summary of Method Validation Data (Representative)

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | ~ 6.5 | - |

| Linearity Range (µg/mL) | 1 - 100 | - |

| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |

| LOD (µg/mL) | 0.25 | - |

| LOQ (µg/mL) | 0.75 | - |

| Precision (%RSD, n=6) | 0.85% | ≤ 2.0% |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

The logical flow of the method validation process is illustrated in the diagram below.

Caption: Logical flowchart for analytical method validation.

Conclusion

The developed isocratic RP-HPLC method provides a simple, precise, and accurate means for the quantitative determination of this compound. The method is validated to be suitable for its intended purpose and can be readily implemented in quality control laboratories for routine analysis of bulk drug substances and intermediates, as well as in research settings for reaction monitoring.

References

- 1. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Mass Spectrometric Analysis of N-ethylnaphthalene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylnaphthalene-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of naphthalene-2-carboxamide, it belongs to a class of compounds known for their diverse biological activities. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolism studies. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and quantification of small molecules in complex matrices. This document provides a detailed protocol and application notes for the mass spectrometric analysis of this compound.

Predicted Mass Spectrum and Fragmentation

The primary fragmentation pathways for aromatic amides typically involve cleavage of the amide bond (N-CO) and subsequent fragmentation of the resulting ions.[1] For this compound, the following key fragments are anticipated:

-

Molecular Ion ([M]+• or [M+H]+): A prominent peak corresponding to the intact molecule is expected, especially with soft ionization techniques like ESI.

-

Naphthoyl Cation ([C11H7O]+): Alpha-cleavage of the N-C bond is a common fragmentation pathway for N-substituted amides, leading to the formation of a stable, resonance-stabilized naphthoyl cation.

-

Naphthyl Cation ([C10H7]+): The naphthoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the highly stable naphthyl cation.

-

Ethylaminocarbonyl fragment ([C3H6NO]+) or related ions: Cleavage of the bond between the naphthalene ring and the carbonyl group can also occur.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound in a mass spectrometer.

| Predicted m/z | Ion Formula | Fragment Name | Predicted Relative Abundance |

| 199 | [C13H13NO]+• | Molecular Ion | High |

| 170 | [C12H10O]+• | [M-C2H5]+ | Moderate |

| 155 | [C11H7O]+ | Naphthoyl cation | High |

| 127 | [C10H7]+ | Naphthyl cation | High |

| 77 | [C6H5]+ | Phenyl cation (from potential ring fragmentation) | Low |

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve construction.

-

Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step is recommended to remove interferences. A generic protein precipitation protocol is as follows:

-

To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

2. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this relatively nonpolar molecule.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS Parameters (ESI Positive Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Collision Energy: Optimized for the fragmentation of the precursor ion (e.g., 20-40 eV for tandem MS).

-

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Caption: General workflow for the LC-MS analysis of small molecules.

Signaling Pathways and Logical Relationships

The following diagram illustrates the predicted fragmentation pathway of this compound in a mass spectrometer.

Caption: Predicted fragmentation of this compound.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern offers a basis for the identification and structural elucidation of this compound and its potential metabolites. The detailed LC-MS method can be adapted and optimized for various research and development applications, including pharmacokinetic studies, metabolite identification, and quality control of pharmaceutical preparations.

References

Application Notes and Protocols for N-ethylnaphthalene-2-carboxamide in Cell Culture

Disclaimer: The following application notes and protocols are based on published research on structurally related naphthalene carboxamide derivatives. As of the date of this document, specific data and protocols for N-ethylnaphthalene-2-carboxamide are limited. These guidelines are intended to serve as a starting point for researchers and should be optimized for specific cell lines and experimental conditions.

Introduction

Naphthalene carboxamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various members of this family have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Studies on related compounds suggest that the biological effects of naphthalene carboxamides can include the induction of apoptosis, modulation of cell cycle progression, and interference with key signaling pathways in cancer cells.[5][6][7][8]

These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, with a focus on evaluating its cytotoxic and anti-proliferative effects. Detailed protocols for key experimental assays are provided to guide researchers in their investigations.

Potential Applications in Cell Culture

Based on the activities of related compounds, this compound can be investigated for the following applications in a cell culture setting:

-

Anticancer Agent Screening: Evaluation of its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

-

Apoptosis Induction Studies: Investigation of its ability to induce programmed cell death and elucidation of the underlying molecular mechanisms.

-

Cell Cycle Analysis: Determination of its impact on the progression of the cell cycle in treated cells.

-

Signaling Pathway Modulation: Analysis of its effects on specific signaling cascades known to be involved in cancer cell proliferation and survival, such as the IL6/JAK2/STAT3 pathway.[8]

-

Multidrug Resistance (MDR) Reversal: Assessment of its potential to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.[9]

Data Presentation: Biological Activities of Related Naphthalene Carboxamide Derivatives

The following table summarizes the reported biological activities of various naphthalene carboxamide derivatives in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

| Compound Class | Cell Line(s) | Assay(s) | Observed Effect(s) | IC50/EC50 Values | Reference(s) |

| Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides | THP-1 (leukemia), MCF-7 (breast cancer) | WST-1 assay, Dye exclusion test, Flow cytometry | Inhibition of proliferation, G1 phase cell cycle arrest, Induction of mitochondria-mediated apoptosis | Varies by substitution; e.g., Compound 10 LC50 of 8.78 µM on MCF-7 | [6] |

| 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid analogue (MM11453) | HL-60R (leukemia), MDA-MB-231 (breast cancer), H292 (lung cancer) | Apoptosis assays | Induction of apoptosis, Induction of transcription factor TR3, Loss of mitochondrial membrane potential | Not specified | [5] |

| N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | P388/ADR (adriamycin-resistant leukemia) | MTT assay | Reversal of adriamycin resistance | Not specified | [9] |

| Naphthalene–sulfonamide hybrids | MCF-7 (breast cancer) | Cytotoxicity assay, qRT-PCR | Cytotoxicity, Downregulation of IL6, JAK2, STAT3, BCL2, Cyclin D1, c-MYC, Upregulation of BAX | IC50 values ranging from 2.15 to 2.33 µM | [8] |

| Ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxamide derivatives | Lu (lung cancer), Hep-G2 (liver cancer) | Cytotoxicity assay | Weak cytotoxicity against Lu cells, moderate cytotoxicity against Hep-G2 cells | Not specified | [10] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target cancer cell line(s)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Target cancer cell line(s)

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat the cells with this compound at various concentrations (e.g., IC50 concentration determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

After treatment, collect both adherent and floating cells.

-

For adherent cells, gently wash with PBS and detach using trypsin.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (lower left): Viable cells

-

Annexin V+ / PI- (lower right): Early apoptotic cells

-

Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (upper left): Necrotic cells

-

-

Mandatory Visualizations

Caption: General experimental workflow for evaluating the in vitro anticancer activity of this compound.

Caption: Proposed mitochondria-mediated apoptosis pathway induced by naphthalene carboxamide derivatives.

Caption: Potential inhibition of the IL6/JAK2/STAT3 signaling pathway by naphthalene carboxamide derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis induction in cancer cells by a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid lacking retinoid receptor transcriptional activation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: N-ethylnaphthalene-2-carboxamide as a Putative Chemical Probe

Disclaimer: Direct experimental data for N-ethylnaphthalene-2-carboxamide as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the reported activities of structurally related N-substituted naphthalene-2-carboxamides and are intended to serve as a guide for researchers interested in investigating the potential of this compound as a novel chemical probe.

Introduction

This compound belongs to the family of naphthalene-based carboxamides, a class of compounds that has demonstrated a range of biological activities. Derivatives of naphthalene carboxamides have been explored for their potential as antimycobacterial agents, modulators of multidrug resistance in cancer, and inhibitors of photosynthetic electron transport. This document provides a summary of the potential applications of this compound as a chemical probe based on the activities of its analogs, along with detailed protocols for its synthesis and biological evaluation.

Chemical Information

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₃NO